Cas no 148870-56-8 (({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine)

The product ({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine is a versatile organic compound with significant potential in synthetic chemistry. Its unique bicyclic structure and functional groups offer advantages such as enhanced reactivity and compatibility with various organic reactions. The presence of methoxy groups provides stability and ease of manipulation, making it a valuable building block in the synthesis of complex molecules.
({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine structure
148870-56-8 structure
商品名:({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine
CAS番号:148870-56-8
MF:C12H17NO2
メガワット:207.26888
CID:1320675
PubChem ID:22262358

({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine 化学的及び物理的性質

名前と識別子

    • 1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine
    • LogP
    • (+)-N-[(4,5-dimethoxybenzocyclobut-1-yl)methyl]-N-(methyl)amine
    • (R,S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methyl-methanamine
    • [(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]methylamine
    • {[(7R,S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}methylamine
    • 4,5-dimethoxy-1-(methylaminomethyl)benzocyclobutane
    • N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine
    • Bicyclo[4.2.0]octa-1,3,5-triene-7-MethanaMine, 3,4-diMethoxy-N-Methyl-
    • 1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine
    • ({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine
    • 3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
    • 1-((7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine
    • starbld0008548
    • SCHEMBL224105
    • 4,5-dimethoxy-1-(methylaminomethyl)-benzocyclobutane
    • SCHEMBL3255316
    • 148870-56-8
    • SB77410
    • SAVVFXUMMFHSJC-UHFFFAOYSA-N
    • 1-(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methylmethanamine
    • DTXSID501162527
    • SB77519
    • インチ: InChI=1S/C12H17NO2/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9/h5-6,9,13H,4,7H2,1-3H3
    • InChIKey: SAVVFXUMMFHSJC-UHFFFAOYSA-N
    • ほほえんだ: CNCC1CC2=CC(OC)=C(OC)C=C12

計算された属性

  • せいみつぶんしりょう: 207.12600
  • どういたいしつりょう: 207.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • PSA: 30.49000
  • LogP: 1.95380

({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A556418-1g
1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine
148870-56-8 98+%
1g
$175.0 2024-04-23
TRC
D460541-1mg
1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine
148870-56-8
1mg
$190.00 2023-05-18
TRC
D460541-10mg
1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine
148870-56-8
10mg
$1499.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA124-250MG
({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine
148870-56-8 95%
250MG
¥ 495.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA124-500MG
({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine
148870-56-8 95%
500MG
¥ 825.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA124-100MG
({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine
148870-56-8 95%
100MG
¥ 310.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA124-10g
({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine
148870-56-8 95%
10g
¥6166.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA124-500mg
({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine
148870-56-8 95%
500mg
¥824.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA124-250mg
({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine
148870-56-8 95%
250mg
¥494.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA124-1g
({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine
148870-56-8 95%
1g
¥1232.0 2024-04-24

({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine 関連文献

({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amineに関する追加情報

Compound Introduction: ({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine and CAS No. 148870-56-8

The compound with the chemical name ({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine and the CAS number 148870-56-8 represents a fascinating molecule with significant potential in the field of pharmaceutical research and development. This bicyclic amine derivative features a complex structural framework that includes a fused triene system, making it a subject of interest for its unique chemical properties and potential biological activities.

In recent years, there has been growing interest in heterocyclic compounds that incorporate multiple rings and functional groups, as these structures often exhibit enhanced binding affinity and selectivity towards biological targets. The presence of dimethoxy substituents in the bicyclo[4.2.0]octa-1,3,5-triene core not only influences the electronic distribution of the molecule but also contributes to its solubility and reactivity in various solvents. This makes it a versatile scaffold for further chemical modifications and derivatization.

The amine functionalities at both the methyl and ethyl positions provide multiple sites for interaction with biological systems. Such compounds are often explored for their potential roles as intermediates in the synthesis of more complex pharmacophores or as lead compounds in drug discovery programs. The structural complexity of this molecule suggests that it may possess unique pharmacological properties, which could be exploited in the development of novel therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can identify potential binding pockets and optimize the structure for improved efficacy. The ({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine derivative has been studied computationally to assess its interactions with various protein targets, revealing promising affinities for enzymes involved in metabolic pathways relevant to inflammation and cancer.

In vitro studies have begun to explore the pharmacological profile of this compound, focusing on its potential as an anti-inflammatory agent or a modulator of cell signaling pathways. The presence of multiple functional groups allows for fine-tuning of its activity through strategic modifications. For instance, introducing additional polar or hydrophobic substituents could enhance its bioavailability or target specificity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex bicyclic framework efficiently. These techniques not only improve the synthetic route but also enable access to enantiomerically pure forms of the molecule, which are crucial for evaluating its stereochemical specificity in biological assays.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products due to their structural complexity and biological relevance. The bicyclo[4.2.0]octa-1,3,5-triene system resembles motifs found in several bioactive natural products, suggesting that this compound may exhibit similar pharmacological effects when tested in vivo.

Evaluation of the compound's toxicity profile is essential before proceeding to clinical trials. Preclinical studies have focused on assessing its acute toxicity, chronic effects, and potential interactions with other drugs. These studies are critical for ensuring that any subsequent clinical development is safe and effective for human use.

The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying lead compounds from large libraries of synthetic molecules like this one. HTS allows researchers to rapidly test thousands of compounds against various biological targets simultaneously, streamlining the drug discovery pipeline.

The future prospects for this compound are promising, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative derivatives with enhanced properties suitable for clinical development.

In conclusion, the compound ({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine (CAS No. 148870-56-8) represents a significant advancement in pharmaceutical research due to its complex structure and potential biological activities. Its synthesis challenges require innovative methodologies but offer opportunities for developing novel therapeutics targeting various diseases.

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Amadis Chemical Company Limited
(CAS:148870-56-8)({3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amine
A1063807
清らかである:99%
はかる:1g
価格 ($):158.0